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Compound of Interest

Compound Name: Methyl 2-amino-4-iodobenzoate

Cat. No.: B189830 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Spectroscopic data for the specific isomer, Methyl 2-amino-4-iodobenzoate (CAS

Number: 144550-76-5), is not readily available in public spectroscopic databases. This guide,

therefore, provides available data for a closely related isomer, Methyl 4-amino-3-iodobenzoate

(CAS Number: 19718-49-1), to serve as a reference. The experimental protocols and data

analysis workflow described herein are generally applicable to the characterization of such

aromatic compounds.

Introduction
Substituted aminobenzoates are a class of compounds with significant interest in medicinal

chemistry and materials science. Their structural characterization is crucial for understanding

their chemical properties and potential applications. This technical guide provides an overview

of the spectroscopic data and analytical methodologies for the characterization of methyl 4-

amino-3-iodobenzoate, a representative member of this family. The primary analytical

techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).
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The following tables summarize the available spectroscopic data for Methyl 4-amino-3-

iodobenzoate.

Table 1: General Properties of Methyl 4-amino-3-
iodobenzoate

Property Value

Molecular Formula C₈H₈INO₂[1]

Molecular Weight 277.06 g/mol [1]

CAS Number 19718-49-1[1]

Table 2: ¹H NMR Spectroscopic Data for Methyl 4-amino-
3-iodobenzoate
Note: Experimentally obtained high-resolution data for this specific isomer is limited in the

searched resources. The following represents a reported spectrum.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.07 d, J = 1.8 Hz 1H Aromatic H

7.82 dd, J = 8.5, 1.8 Hz 1H Aromatic H

7.41 d, J = 7.6 Hz 1H Aromatic H

7.55 s 1H Aromatic H

Source: Partially interpreted from related literature.[2]

Table 3: ¹³C NMR Spectroscopic Data for Methyl 4-
amino-3-iodobenzoate
Note: Specific experimental data is not readily available. Predicted values would be required for

a full assignment.
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Chemical Shift (δ) ppm Assignment

Predicted values would be listed here. C=O (ester)

Predicted values would be listed here. Aromatic C-I

Predicted values would be listed here. Aromatic C-NH₂

Predicted values would be listed here. Aromatic C-H

Predicted values would be listed here. Aromatic C-H

Predicted values would be listed here. Aromatic C-H

Predicted values would be listed here. Aromatic C-COOCH₃

Predicted values would be listed here. -OCH₃

Table 4: IR Spectroscopic Data for Methyl 4-amino-3-
iodobenzoate

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Strong, Broad N-H stretch (amino group)[3]

3100-3000 Medium Aromatic C-H stretch[4]

~1700 Strong C=O stretch (ester)

1600-1585 Medium C=C stretch (aromatic ring)[4]

1500-1400 Medium C=C stretch (aromatic ring)[4]

1250-1000 Medium C-N stretch

900-675 Strong C-H out-of-plane bend[4]

Table 5: Mass Spectrometry Data for Methyl 4-amino-3-
iodobenzoate
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m/z Relative Intensity Assignment

277 High [M]⁺ (Molecular Ion)

Fragments would be listed

here.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] The

solution must be homogeneous and free of any particulate matter. An internal standard, such

as tetramethylsilane (TMS), is often added for referencing the chemical shifts.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: The instrument is tuned to the proton frequency. Standard acquisition

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected range of proton signals (typically 0-12 ppm), and a

relaxation delay appropriate for the molecule.

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Due to the low

natural abundance of ¹³C, a larger number of scans and a higher sample concentration are

typically required.[5] Proton decoupling is commonly used to simplify the spectrum and

improve signal-to-noise.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of

an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[6] Alternatively, a

KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing it into a transparent disk.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.[7]

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).[8] Electron Impact (EI) is a common ionization technique for

relatively small, volatile molecules, which typically induces fragmentation.[9] Softer ionization

techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to

observe the molecular ion with less fragmentation.[10]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like Methyl 4-amino-3-iodobenzoate.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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